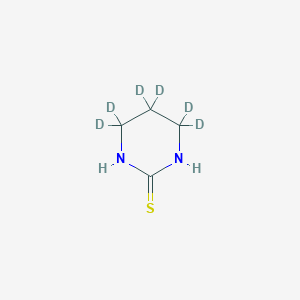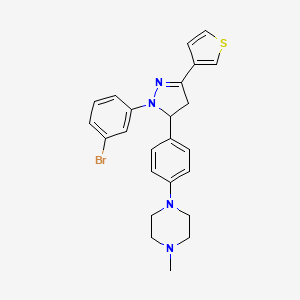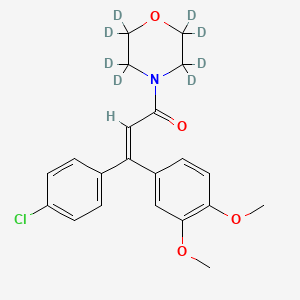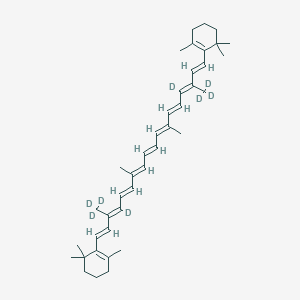
beta-Carotene-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Carotene-d8 is a deuterated form of beta-carotene, a naturally occurring pigment found in plants. Beta-carotene is a member of the carotenoid family and is known for its vibrant orange color. It is a precursor to vitamin A, which is essential for vision, immune function, and skin health. The deuterated form, this compound, is used in scientific research to study the metabolism and bioavailability of beta-carotene in the human body.
准备方法
Synthetic Routes and Reaction Conditions
Beta-Carotene-d8 can be synthesized through chemical synthesis methods that involve the incorporation of deuterium atoms into the beta-carotene molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the deuteration of acetylene to produce deuterated acetylene, which is then used in the subsequent steps to form this compound. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. The production methods are similar to those used for the synthesis of beta-carotene but with the addition of deuterated reagents. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Beta-Carotene-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the this compound molecule with other atoms or groups.
Major Products Formed
The major products formed from the chemical reactions of this compound include retinal, retinoic acid, and various carotenoid derivatives. These products are important for studying the biological activity and potential therapeutic applications of this compound .
科学研究应用
Beta-Carotene-d8 has a wide range of scientific research applications, including:
作用机制
Beta-Carotene-d8 exerts its effects through its conversion to vitamin A in the body. The mechanism involves the cleavage of this compound by the enzyme beta-carotene dioxygenase to form retinal, which is then further converted to retinoic acid. Retinoic acid acts on nuclear receptors, such as the retinoic acid receptor and retinoid X receptor, to regulate gene expression and cellular processes. This mechanism is crucial for maintaining normal vision, immune function, and skin health .
相似化合物的比较
Beta-Carotene-d8 is unique compared to other carotenoids due to its deuterated form, which allows for precise tracking and study in metabolic research. Similar compounds include:
Alpha-Carotene: Another carotenoid with similar antioxidant properties but less potent as a vitamin A precursor.
Lutein and Zeaxanthin: Carotenoids that are important for eye health but have different structures and functions compared to this compound.
This compound’s uniqueness lies in its deuterated form, which provides valuable insights into the metabolism and bioavailability of carotenoids in scientific research.
属性
分子式 |
C40H56 |
|---|---|
分子量 |
544.9 g/mol |
IUPAC 名称 |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-4,15-dideuterio-7,12-dimethyl-3,16-bis(trideuteriomethyl)-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i3D3,4D3,21D,22D |
InChI 键 |
OENHQHLEOONYIE-QVOKSWBTSA-N |
手性 SMILES |
[2H]/C(=C(/C([2H])([2H])[2H])\C=C\C1=C(CCCC1(C)C)C)/C=C/C(=C/C=C/C=C(/C=C/C(=C(\C([2H])([2H])[2H])/C=C/C2=C(CCCC2(C)C)C)/[2H])\C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




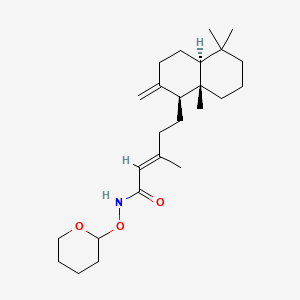
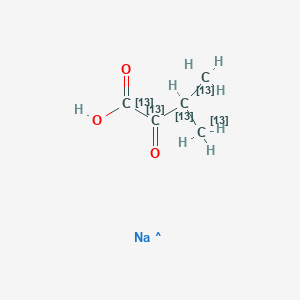
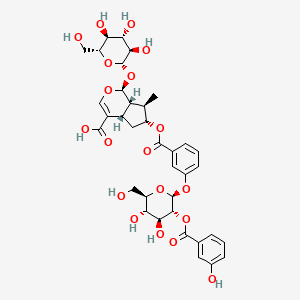
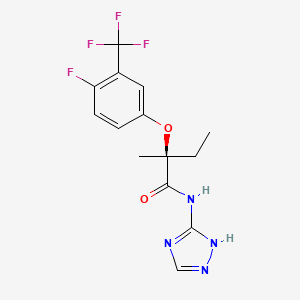
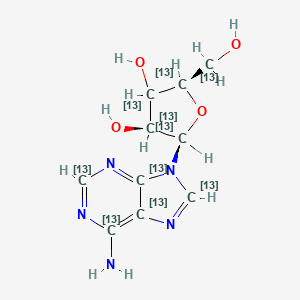
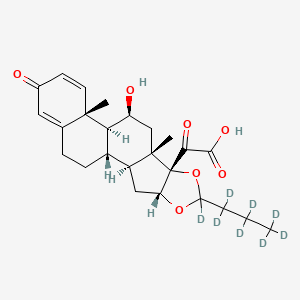
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
